(R)-(+)-8-Hydroxy-DPAT hydrobromide
Overview
Description
(R)-(+)-8-Hydroxy-DPAT hydrobromide is an organic molecular entity.
Mechanism of Action
Target of Action
The primary target of ®-(+)-8-Hydroxy-DPAT hydrobromide is the 5-HT1A serotonin receptor . This receptor plays a crucial role in the serotonin system, which is involved in regulating mood, anxiety, sleep, and other functions.
Mode of Action
®-(+)-8-Hydroxy-DPAT hydrobromide acts as a full agonist at the 5-HT1A serotonin receptor . This means it binds to the receptor and activates it, leading to an increase in the receptor’s activity. It is the more active enantiomer of 8-OH-DPAT .
Biochemical Pathways
Upon activation of the 5-HT1A receptor, ®-(+)-8-Hydroxy-DPAT hydrobromide can inhibit the release of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior . This suggests that the compound may affect the dopaminergic pathways in the brain.
Pharmacokinetics
It is soluble in water , which could potentially enhance its bioavailability
Result of Action
The activation of the 5-HT1A receptor by ®-(+)-8-Hydroxy-DPAT hydrobromide can lead to various molecular and cellular effects. For instance, it can inhibit the release of dopamine . This could potentially influence behaviors associated with the dopaminergic system, such as reward-motivated behavior.
Biochemical Analysis
Biochemical Properties
The primary biochemical role of ®-(+)-8-Hydroxy-DPAT hydrobromide is its interaction with the 5-HT1A serotonin receptor . As a full agonist, it binds to this receptor and induces a cellular response . The nature of these interactions involves the compound binding to the receptor, which triggers a conformational change that allows the receptor to activate its associated G-protein .
Cellular Effects
®-(+)-8-Hydroxy-DPAT hydrobromide has a significant impact on various types of cells and cellular processes. Its activation of the 5-HT1A serotonin receptor influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce hippocampal 5-HT levels following systemic administration in rats in vivo .
Molecular Mechanism
The molecular mechanism of action of ®-(+)-8-Hydroxy-DPAT hydrobromide involves its binding interactions with the 5-HT1A serotonin receptor . Upon binding, it induces a conformational change in the receptor, which allows the receptor to activate its associated G-protein . This leads to a cascade of intracellular events, including changes in gene expression .
Metabolic Pathways
®-(+)-8-Hydroxy-DPAT hydrobromide is involved in the serotonin signaling pathway due to its interaction with the 5-HT1A serotonin receptor
Properties
IUPAC Name |
(7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BATPBOZTBNNDLN-PFEQFJNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474688 | |
Record name | R-(+)-8-Hydroxy-DPAT hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78095-19-9 | |
Record name | (+)8-OH-DPAT hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078095199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | R-(+)-8-Hydroxy-DPAT hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(+)-8-Hydroxy-DPAT hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S6YNT39TH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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